2-Bromobut-2-en-1-ol: A Technical Whitepaper on Physicochemical Profiling, Synthesis, and Advanced Applications
2-Bromobut-2-en-1-ol: A Technical Whitepaper on Physicochemical Profiling, Synthesis, and Advanced Applications
Executive Summary
2-Bromobut-2-en-1-ol is a highly versatile, bifunctional organic building block characterized by the presence of both a vinylic bromide and a primary allylic alcohol. This unique structural motif allows for orthogonal reactivity, making it a critical intermediate in the synthesis of complex heterocycles, natural products, and active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural mechanics, validated synthesis protocols, and its specialized applications in advanced organic methodologies.
Physicochemical Profiling
Understanding the physical and chemical properties of 2-bromobut-2-en-1-ol is essential for optimizing reaction conditions and ensuring safe handling. The compound exists in two stereoisomeric forms—(E) and (Z)—which exhibit distinct spatial geometries that directly influence downstream stereoselective synthesis[1][2].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 2-bromobut-2-en-1-ol |
| CAS Registry Numbers | 52467-65-9 (Z-isomer)[2]; 52370-21-5 (E-isomer)[1] |
| Molecular Formula | C₄H₇BrO |
| Molecular Weight | 151.00 g/mol |
| Monoisotopic Mass | 149.968 Da |
| XLogP3 (Predicted) | 0.9 |
| Topological Polar Surface Area | 20.2 Ų |
| GHS Hazard Classification | Flam. Liq. 3 (H226), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[2] |
Data sourced and verified via and.
Structural and Mechanistic Insights
The synthetic utility of 2-bromobut-2-en-1-ol stems from its dual reactive sites. The vinylic bromide serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings) or as a precursor for halogen-metal exchange. Conversely, the allylic alcohol can undergo nucleophilic substitutions (Sₙ2 or Sₙ2'), oxidations to the corresponding enal, or esterifications.
Because these two functional groups operate under vastly different mechanistic paradigms, chemists can sequence reactions orthogonally without the need for excessive protecting group manipulations.
Reactivity map of 2-bromobut-2-en-1-ol highlighting its dual functional sites.
Synthesis Methodologies: The Luche Reduction
The most robust and field-proven method for synthesizing 2-bromobut-2-en-1-ol involves the bromination and subsequent elimination of crotonaldehyde to yield 2-bromobut-2-enal, followed by a highly selective Luche reduction [3].
Standard reductions with sodium borohydride (NaBH₄) alone are prone to inducing 1,4-conjugate addition or unwanted debromination. The Luche protocol utilizes Cerium(III) chloride (CeCl₃) to strictly enforce 1,2-reduction. The oxophilic Ce³⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity, while simultaneously reacting with NaBH₄ to form alkoxyborohydrides. These modified hydrides are "harder" nucleophiles that selectively attack the "hard" carbonyl carbon, leaving the alkene and the vinylic bromide completely intact.
Step-by-Step Experimental Protocol
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Substrate Dissolution: Dissolve 1.0 equivalent of 2-bromobut-2-enal in anhydrous methanol (0.2 M concentration).
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Causality: Methanol acts as both the solvent and the required protic source to stabilize the alkoxyborohydride intermediates formed during the reaction.
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Lewis Acid Activation: Add 1.1 equivalents of Cerium(III) chloride heptahydrate (CeCl₃·7H₂O). Stir at room temperature until complete dissolution is achieved.
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Thermal Control: Cool the reaction mixture to 0 °C using an ice bath.
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Causality: Lowering the temperature suppresses unwanted side reactions, specifically the premature E/Z isomerization of the resulting C=C double bond, which is a known vulnerability of the product[3].
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-
Hydride Addition: Slowly add 1.0 equivalent of Sodium borohydride (NaBH₄) in small portions over 15 minutes.
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Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents thermal spikes that could lead to over-reduction.
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-
Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes. Monitor the consumption of the enal via TLC (Hexanes/EtOAc, UV active).
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Quenching & Workup: Once complete, quench the reaction by slowly adding saturated aqueous NH₄Cl.
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Causality: A mildly acidic quench neutralizes the remaining borohydride and breaks down the cerium complex without dehydrating the newly formed allylic alcohol.
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Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Store the crude product at -20 °C to prevent spontaneous isomerization[3].
Advanced Applications: Vinylic Substitution with Inversion
While 2-bromobut-2-en-1-ol is heavily utilized in standard cross-coupling, it has also been the centerpiece of groundbreaking mechanistic discoveries. In a landmark study published in the Journal of the American Chemical Society (JACS), Shiers et al. utilized derivatives of 2-bromobut-2-en-1-ol to demonstrate a highly rare phenomenon: nucleophilic substitution at a vinylic carbon proceeding with stereochemical inversion [4][5].
Typically, bimolecular nucleophilic substitution (Sₙ2) at an sp³ carbon proceeds with inversion, whereas substitution at a vinylic sp² carbon proceeds via an addition-elimination pathway resulting in retention of configuration. However, by converting 2-bromobut-2-en-1-ol into a 2-bromobut-2-enylamine derivative and treating it with Sodium Amide (NaNH₂), the researchers forced an intramolecular ring closure. The geometric constraints required to form the highly strained 3-membered ring forced the nitrogen nucleophile to execute an in-plane σ-attack from the backside of the C–Br bond, yielding 2-ethyleneaziridines with complete stereochemical inversion[4].
Mechanism of 2-ethyleneaziridine formation via vinylic substitution with inversion.
Safety, Handling, and Storage
As a halogenated allylic alcohol, 2-bromobut-2-en-1-ol requires stringent handling protocols:
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Stability: The compound is prone to E/Z isomerization at ambient temperatures. It must be stored under an inert atmosphere (Argon or Nitrogen) at -20 °C to maintain stereochemical integrity[3].
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Toxicity & Hazards: It is classified as a flammable liquid and a severe skin/eye irritant[2]. All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).
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Incompatibilities: Avoid contact with strong oxidizing agents and strong bases unless specifically required by the reaction protocol (e.g., aziridination), as violent exothermic reactions can occur.
References
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National Center for Biotechnology Information (PubChem). "(E)-2-Bromo-2-buten-1-OL; CID 87716687." PubChem Compound Summary. Available at:[Link]
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National Center for Biotechnology Information (PubChem). "(Z)-2-bromobut-2-en-1-ol; CID 10866525." PubChem Compound Summary. Available at:[Link]
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Shiers, J. J., Shipman, M., Hayes, J. F., & Slawin, A. M. Z. "Rare Example of Nucleophilic Substitution at Vinylic Carbon with Inversion: Mechanism of Methyleneaziridine Formation by Sodium Amide Induced Ring Closure Revisited." Journal of the American Chemical Society, 126(22), 6868-6869 (2004). Available at:[Link]
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White Rose eTheses Online. "Radical Approaches to Alangium and Mitragyna Alkaloids." University of York / White Rose University Consortium. Available at: [Link]
Sources
- 1. (E)-2-Bromo-2-buten-1-OL | C4H7BrO | CID 87716687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-2-bromobut-2-en-1-ol | C4H7BrO | CID 10866525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rare example of nucleophilic substitution at vinylic carbon with inversion: mechanism of methyleneaziridine formation by sodium amide induced ring closure revisited - PubMed [pubmed.ncbi.nlm.nih.gov]


